

A Technical Guide to the Spectroscopic Data of Allyl Cyanoacetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **allyl cyanoacetate**. The information is presented to be a valuable resource for researchers and professionals involved in chemical synthesis and analysis.

Introduction to Allyl Cyanoacetate

Allyl cyanoacetate, with the chemical formula C6H7NO2, is a versatile organic compound.[1] [2][3][4] Its structure incorporates both a nitrile and an ester functional group, making it a useful building block in various organic syntheses. Accurate spectroscopic data is crucial for its identification and characterization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for allyl cyanoacetate.

2.1. ¹H NMR Data



The ¹H NMR spectrum of **allyl cyanoacetate** exhibits characteristic signals for the allyl and the cyanoacetate methylene protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
5.95 - 5.85	m	1H	-CH=CH ₂	
5.40 - 5.30	m	2H	-CH=CH ₂	
4.70	d	5.8	2H	-O-CH ₂ -CH=
3.50	S	2H	NC-CH2-COO-	

Table 1: ¹H NMR Spectroscopic Data for **Allyl Cyanoacetate**.

2.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data presented was obtained in a deuterated chloroform (CDCl₃) solvent.[2]

Chemical Shift (δ) ppm	Assignment
162.5	C=O (Ester)
130.0	-CH=CH ₂
120.0	-CH=CH ₂
114.0	C≡N (Nitrile)
67.0	-O-CH ₂ -
25.0	NC-CH ₂ -

Table 2: ¹³C NMR Spectroscopic Data for Allyl Cyanoacetate.[2]

Infrared (IR) Spectroscopic Data



IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for **allyl cyanoacetate**.

Wavenumber (cm⁻¹)	Intensity	Assignment
3090	Medium	=C-H Stretch (alkene)
2960	Medium	C-H Stretch (alkane)
2260	Strong	C≡N Stretch (nitrile)
1745	Strong	C=O Stretch (ester)
1650	Medium	C=C Stretch (alkene)
1250	Strong	C-O Stretch (ester)

Table 3: IR Spectroscopic Data for Allyl Cyanoacetate.

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard laboratory techniques.

4.1. NMR Spectroscopy

- Sample Preparation: A small amount of **allyl cyanoacetate** is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and transferred to an NMR tube.
- Instrumentation: The spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker AC-300 or similar instrument.[1]
- ¹H NMR: The proton NMR spectrum is typically acquired at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[5]
- ¹³C NMR: The carbon-13 NMR spectrum is obtained with proton decoupling to simplify the spectrum to single lines for each carbon environment.[6] Chemical shifts are also referenced to TMS.[5]



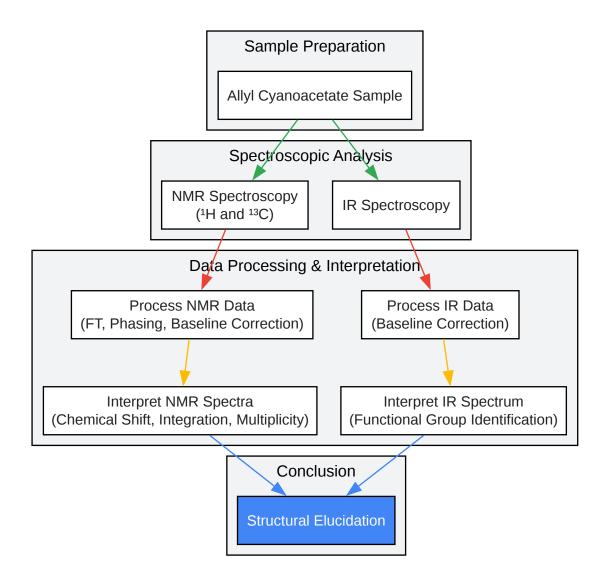
4.2. IR Spectroscopy

- Sample Preparation: For liquid samples like **allyl cyanoacetate**, the IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[1]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.[1]
- Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical sample like **allyl cyanoacetate**.





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Figure 1: Workflow for Spectroscopic Analysis.

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